molecular formula C8H7BrN4O B070280 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole CAS No. 191602-76-3

5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole

Cat. No. B070280
M. Wt: 255.07 g/mol
InChI Key: VKMQSSCIJPVXSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives involves various strategies, often targeting the introduction of specific functional groups to achieve desired properties. While the exact synthesis method for 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole specifically is not detailed in the available literature, general approaches for synthesizing tetrazole compounds involve cycloaddition reactions, nucleophilic substitution, or the use of azides with nitriles. These methods provide a framework for understanding how such compounds might be synthesized (Al-Hourani et al., 2015).

Molecular Structure Analysis

Tetrazole derivatives, including 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole, exhibit distinct molecular structures characterized by the tetrazole ring. X-ray crystallography studies reveal that these compounds often crystallize in specific space groups, with detailed cell dimensions illustrating the planarity of the tetrazole rings and the orientation of substituent groups. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological molecules (Askerov et al., 2019).

Chemical Reactions and Properties

Tetrazole compounds participate in a variety of chemical reactions, such as cycloadditions, substitutions, and transformations into other heterocyclic compounds. These reactions are influenced by the nature of the substituents attached to the tetrazole ring. The presence of a bromo-methoxyphenyl group in 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole could affect its reactivity, making it a precursor for further chemical modifications (Harada et al., 1992).

Physical Properties Analysis

The physical properties of tetrazole derivatives, including solubility, melting point, and crystalline structure, are determined by their molecular composition and structure. These properties are essential for predicting the compound's behavior in different environments and applications. For instance, the planarity of the tetrazole ring and the nature of its substituents influence the compound's crystallinity and thermal stability (Gómez-Zavaglia et al., 2006).

Chemical Properties Analysis

The chemical properties of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole, such as acidity, basicity, and reactivity towards various reagents, are pivotal for its application in different chemical reactions and potential use in material science or pharmaceuticals. The electron-withdrawing or donating nature of the substituents affects the electron density on the tetrazole ring, thereby influencing its chemical behavior (Dabbagh et al., 2006).

Scientific Research Applications

Structural Analysis and Molecular Docking

A study explored the crystal structures of tetrazole derivatives, including those similar to 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole, and conducted molecular docking studies to understand their orientation and interaction within the active site of the cyclooxygenase-2 enzyme. This research suggests potential applications in understanding enzyme inhibition and drug design (Al-Hourani et al., 2015).

Crystallographic Data on Substituted Tetrazolones

Research on crystallographic data of substituted tetrazolones, including compounds similar to 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole, analyzed their solid-state formation and hydrogen bonding. These findings contribute to the understanding of molecular interactions in solid states, which can be valuable in materials science (Rayat, Alawode, & Desper, 2009).

Synthesis and Characterization in Photodynamic Therapy

A study involved the synthesis and characterization of novel zinc phthalocyanine derivatives, including components structurally akin to 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole. These derivatives exhibited properties useful in photodynamic therapy, highlighting the potential use of tetrazole derivatives in cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis for Anticonvulsant Activity

Research on the synthesis of compounds with a structure related to 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole revealed their potential anticonvulsant activity. This suggests the role of such compounds in the development of new anticonvulsant drugs (Vijaya Raj & Narayana, 2006).

Antitumor Activity and Structure Activity Relationships

Another study focused on synthesizing hetero annulated carbazoles, including structures similar to 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole. They demonstrated significant in vitro antitumor activity, suggesting their potential as therapeutic drugs against cancer (Murali, Sparkes, & Prasad, 2017).

Safety And Hazards

As with any chemical compound, handling “5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information.


Future Directions

The study and application of “5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole” would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a lead compound in drug discovery.


Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

5-(3-bromo-4-methoxyphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c1-14-7-3-2-5(4-6(7)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMQSSCIJPVXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNN=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596262
Record name 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole

CAS RN

191602-76-3
Record name 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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